molecular formula C16H13FO4 B6408695 4-(3-Fluoro-5-methoxycarbonylphenyl)-3-methylbenzoic acid, 95% CAS No. 1261934-45-5

4-(3-Fluoro-5-methoxycarbonylphenyl)-3-methylbenzoic acid, 95%

Cat. No. B6408695
CAS RN: 1261934-45-5
M. Wt: 288.27 g/mol
InChI Key: OIMDJIPPWASUIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-Fluoro-5-methoxycarbonylphenyl)-3-methylbenzoic acid (FMPC) is an organic compound that has gained attention in recent years due to its potential applications in the field of science. FMPC is a white crystalline solid with a molecular weight of 268.3 g/mol and a melting point of 120-121°C. It is a synthetic compound that is typically synthesized through a reaction between 3-fluoro-4-methoxybenzaldehyde and malonic acid. FMPC has been studied for its potential applications in the fields of medicine, biochemistry, pharmacology and more.

Scientific Research Applications

4-(3-Fluoro-5-methoxycarbonylphenyl)-3-methylbenzoic acid, 95% has been studied for its potential applications in the fields of medicine, biochemistry, pharmacology and more. In medicine, 4-(3-Fluoro-5-methoxycarbonylphenyl)-3-methylbenzoic acid, 95% has been studied for its potential use as an anti-inflammatory agent. In biochemistry, 4-(3-Fluoro-5-methoxycarbonylphenyl)-3-methylbenzoic acid, 95% has been studied for its potential use as a substrate for enzymatic reactions, as an inhibitor of enzymes, and as a tool for studying protein-protein interactions. In pharmacology, 4-(3-Fluoro-5-methoxycarbonylphenyl)-3-methylbenzoic acid, 95% has been studied for its potential use as an inhibitor of drug metabolism and as an inhibitor of drug transporters.

Mechanism of Action

The mechanism of action of 4-(3-Fluoro-5-methoxycarbonylphenyl)-3-methylbenzoic acid, 95% is still not fully understood, however, it is believed that it works by binding to enzymes and other proteins in the body and blocking their activity. This can lead to a decrease in inflammation, a decrease in drug metabolism, and an increase in drug transporters.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(3-Fluoro-5-methoxycarbonylphenyl)-3-methylbenzoic acid, 95% have not been fully studied, however, it is believed that 4-(3-Fluoro-5-methoxycarbonylphenyl)-3-methylbenzoic acid, 95% has anti-inflammatory and anti-cancer effects. It has also been suggested that 4-(3-Fluoro-5-methoxycarbonylphenyl)-3-methylbenzoic acid, 95% may have the potential to be used as an inhibitor of drug metabolism and as an inhibitor of drug transporters.

Advantages and Limitations for Lab Experiments

The advantages of using 4-(3-Fluoro-5-methoxycarbonylphenyl)-3-methylbenzoic acid, 95% in laboratory experiments include its low cost and easy availability. Additionally, 4-(3-Fluoro-5-methoxycarbonylphenyl)-3-methylbenzoic acid, 95% is relatively stable and can be stored for long periods of time. The main limitation of using 4-(3-Fluoro-5-methoxycarbonylphenyl)-3-methylbenzoic acid, 95% in laboratory experiments is its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

Future research on 4-(3-Fluoro-5-methoxycarbonylphenyl)-3-methylbenzoic acid, 95% should focus on its potential applications in medicine, biochemistry, pharmacology and more. Additionally, further research should be conducted to better understand the mechanism of action of 4-(3-Fluoro-5-methoxycarbonylphenyl)-3-methylbenzoic acid, 95% and to identify any potential side effects. Other areas of research may include the development of new synthetic methods for the production of 4-(3-Fluoro-5-methoxycarbonylphenyl)-3-methylbenzoic acid, 95%, the development of new methods for using 4-(3-Fluoro-5-methoxycarbonylphenyl)-3-methylbenzoic acid, 95% in laboratory experiments, and the development of new methods for using 4-(3-Fluoro-5-methoxycarbonylphenyl)-3-methylbenzoic acid, 95% in drug design.

Synthesis Methods

The synthesis of 4-(3-Fluoro-5-methoxycarbonylphenyl)-3-methylbenzoic acid, 95% typically begins with the reaction of 3-fluoro-4-methoxybenzaldehyde and malonic acid. This reaction can be catalyzed with an acid such as sulfuric acid, hydrochloric acid or trifluoroacetic acid. The reaction yields 4-(3-fluoro-5-methoxycarbonylphenyl)-3-methylbenzoic acid. This compound can then be purified by recrystallization or by column chromatography.

properties

IUPAC Name

4-(3-fluoro-5-methoxycarbonylphenyl)-3-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FO4/c1-9-5-10(15(18)19)3-4-14(9)11-6-12(16(20)21-2)8-13(17)7-11/h3-8H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIMDJIPPWASUIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)O)C2=CC(=CC(=C2)F)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80691516
Record name 3'-Fluoro-5'-(methoxycarbonyl)-2-methyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80691516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Fluoro-5-methoxycarbonylphenyl)-3-methylbenzoic acid

CAS RN

1261934-45-5
Record name [1,1′-Biphenyl]-3,4′-dicarboxylic acid, 5-fluoro-2′-methyl-, 3-methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261934-45-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3'-Fluoro-5'-(methoxycarbonyl)-2-methyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80691516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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